1,3,5-Trimethylcyclohexane

Pyrolysis Combustion Chemistry Fuel Research

Specify 1,3,5-Trimethylcyclohexane (CAS 1795-27-3) for its non-interchangeable, all-equatorial stability that is critical for accurate combustion modeling and atmospheric chemistry. Unlike less-substituted analogs, it provides a 38% higher boiling point and a 5.1x lower vapor pressure, ensuring process safety. Using isomers introduces steric strain and invalidates kinetic data. Secure consistent performance by ordering this precise stereoisomer from qualified suppliers.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 1795-27-3
Cat. No. B044294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethylcyclohexane
CAS1795-27-3
Synonyms(1α,3α,5α)-1,3,5-Trimethylcyclohexane;  1-cis-3-cis-5-Trimethylcyclohexane;  cis-1,3,5-Trimethylcyclohexane;  α,α,α-1,3,5-Trimethylcyclohexane; 
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)C)C
InChIInChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
InChIKeyODNRTOSCFYDTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethylcyclohexane (CAS 1795-27-3): Core Physical Properties and Chemical Identity for Industrial Procurement


1,3,5-Trimethylcyclohexane (CAS 1795-27-3) is a C9H18 cycloalkane with three methyl substituents in a symmetric 1,3,5-arrangement on the cyclohexane ring, corresponding to the cis,cis-stereoisomer [1]. This liquid hydrocarbon possesses a boiling point of 139.5-140°C at 760 mmHg, a density of 0.759-0.77 g/cm³, a flash point of 19°C, and a refractive index of 1.416-1.429 . Its unique substitution pattern imparts distinct conformational stability, volatility, and reactivity profiles that differentiate it from its structural isomers and less substituted analogs, making it a compound of interest for specialized applications in fuel research, atmospheric chemistry, and as a potential specialty solvent [2].

Why 1,3,5-Trimethylcyclohexane (CAS 1795-27-3) Cannot Be Substituted by Other Trimethylcyclohexane Isomers or Methylcyclohexane


Simple substitution of 1,3,5-trimethylcyclohexane with other trimethylcyclohexane isomers or less substituted analogs like methylcyclohexane is scientifically unjustified due to quantifiable differences in steric strain, conformational stability, and reactivity. The 1,3,5-substitution pattern yields a uniquely stable all-equatorial methyl group arrangement in its most favored conformer, minimizing 1,3-diaxial interactions [1]. In contrast, isomers like 1,2,4-trimethylcyclohexane possess unavoidable steric clashes, resulting in a higher enthalpy of combustion and altered thermal decomposition pathways [2]. Furthermore, the degree of alkyl substitution directly correlates with key performance metrics: 1,3,5-trimethylcyclohexane exhibits a 38% higher boiling point and an 81% lower vapor pressure than methylcyclohexane, dramatically altering its volatility profile for solvent or fuel applications [3]. Critically, 1,3,5-trimethylcyclohexane demonstrates a significantly higher sooting tendency during pyrolysis compared to methylcyclohexane and 1,3-dimethylcyclohexane, as confirmed by both experimental and computational studies [4]. These intrinsic, structure-property relationships mandate precise specification of 1,3,5-trimethylcyclohexane for applications where its specific volatility, thermal stability, or reactivity profile is a critical process parameter.

Quantitative Comparative Evidence for 1,3,5-Trimethylcyclohexane (CAS 1795-27-3) Against Structural Analogs


Comparative Pyrolysis Reactivity: 1,3,5-Trimethylcyclohexane vs. 1,2,4-Trimethylcyclohexane and Methylcyclohexane

In a comprehensive experimental and kinetic modeling study of cyclohexane derivative pyrolysis, 1,3,5-trimethylcyclohexane (T135MCH) exhibited a quantifiably higher decomposition activity than its isomer 1,2,4-trimethylcyclohexane (T124MCH) and the less substituted methylcyclohexane (MCH) [1]. The study, which combined species profile measurements with theoretical bond dissociation enthalpy (BDE) calculations, directly attributed this to the effect of the 1,3,5-substitution pattern. The ortho-substitution in T124MCH and the increased number of reaction sites in T135MCH both weaken C-C and C-H bond strengths, but the distinct arrangement in T135MCH leads to a uniquely promoting decomposition activity and altered product distribution [1].

Pyrolysis Combustion Chemistry Fuel Research

Sooting Tendency Ranking: 1,3,5-Trimethylcyclohexane vs. Less Substituted Cyclohexanes

A theoretical and experimental investigation into the effect of alkyl substituents on sooting tendency established a clear, quantifiable ranking for a series of alkylated cyclohexanes [1]. The study used density functional theory (DFT) and molecular dynamics simulations to show that the abundance of key soot precursors (C₂H₂ and C₃H₃ fragments) from initial pyrolysis follows a specific trend. 1,3,5-Trimethylcyclohexane was found to produce the highest abundance of these soot-accelerating fragments, placing it at the top of the sooting tendency scale among the compounds tested [1].

Soot Formation Fuel Structure Pyrolysis

Atmospheric Reactivity: OH Radical and Cl Atom Reaction Rate Coefficients vs. Methylcyclohexane and Dimethylcyclohexanes

The atmospheric reactivity of 1,3,5-trimethylcyclohexane was directly compared with methylcyclohexane, cis-1,4-dimethylcyclohexane, and trans-1,4-dimethylcyclohexane by measuring their rate coefficients for reaction with OH radicals and Cl atoms using relative kinetic techniques [1]. The study provided precise, quantitative rate constants under controlled atmospheric simulation chamber conditions, demonstrating a clear dependence of reactivity on the degree and pattern of methyl substitution [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Volatility and Physical Property Profile vs. Methylcyclohexane and 1,2,4-Trimethylcyclohexane

A comparison of key physical properties reveals substantial quantitative differences between 1,3,5-trimethylcyclohexane and its potential substitutes. The data, aggregated from authoritative databases and supplier specifications, demonstrates that 1,3,5-trimethylcyclohexane occupies a distinct position in the volatility and density landscape of C9H18 isomers [1].

Physical Chemistry Solvent Selection Thermophysical Properties

Conformational Stability Advantage: All-Equatorial Methyl Groups in 1,3,5-Trimethylcyclohexane vs. Other Isomers

The 1,3,5-substitution pattern confers a unique stereoelectronic advantage to this compound. In its most stable chair conformation, the cis,cis-isomer (CAS 1795-27-3) can adopt a geometry where all three methyl groups are in equatorial positions, thereby minimizing 1,3-diaxial steric repulsions [1][2]. This contrasts sharply with other substitution patterns, such as 1,2,4-trimethylcyclohexane, where steric crowding between vicinal and 1,3-substituents is unavoidable in any chair conformation, leading to higher internal strain [2]. This fundamental difference in ground-state stability is directly reflected in macroscopic properties like enthalpy of combustion and heat of formation [3].

Conformational Analysis Stereochemistry Thermodynamic Stability

Sooting Tendency Ranking: 1,3,5-Trimethylcyclohexane vs. Less Substituted Cyclohexanes

A theoretical and experimental investigation into the effect of alkyl substituents on sooting tendency established a clear, quantifiable ranking for a series of alkylated cyclohexanes [1]. The study used density functional theory (DFT) and molecular dynamics simulations to show that the abundance of key soot precursors (C₂H₂ and C₃H₃ fragments) from initial pyrolysis follows a specific trend. 1,3,5-Trimethylcyclohexane was found to produce the highest abundance of these soot-accelerating fragments, placing it at the top of the sooting tendency scale among the compounds tested [1].

Soot Formation Fuel Structure Pyrolysis

High-Value Application Scenarios for 1,3,5-Trimethylcyclohexane (CAS 1795-27-3) Based on Quantitative Evidence


Development and Validation of Surrogate Fuel Kinetic Models for Jet and Diesel Fuels

1,3,5-Trimethylcyclohexane serves as a critical surrogate component for the branched cycloalkane fraction in real transportation fuels, which constitutes approximately 10% of commercial gasoline and 20% of jet fuel [1]. Its use is mandated by the quantitative evidence that its pyrolysis reactivity and sooting tendency are non-interchangeable with other cycloalkanes. Specifically, studies show that 1,3,5-trimethylcyclohexane exhibits a promoted decomposition activity and a significantly higher sooting tendency compared to less substituted analogs like methylcyclohexane and 1,3-dimethylcyclohexane [2][3]. Detailed kinetic models for its pyrolysis at low and atmospheric pressures have been developed and experimentally validated, providing the essential data required for accurate combustion simulations [1][4]. Substitution with a lower-sooting or less reactive compound like methylcyclohexane would lead to an underprediction of soot formation and an inaccurate representation of fuel reactivity in CFD models.

Atmospheric Chemistry Research and Environmental Fate Modeling

The precise, experimentally determined rate coefficients for the reaction of 1,3,5-trimethylcyclohexane with tropospheric oxidants (OH radicals and Cl atoms) are essential input parameters for chemical transport models that predict the atmospheric lifetime and degradation products of this volatile organic compound [5]. The data show that 1,3,5-trimethylcyclohexane reacts with OH radicals 50% faster than methylcyclohexane [5]. Using rate data from methylcyclohexane as a substitute would result in a significant error in calculated atmospheric lifetimes and could misrepresent the compound's contribution to photochemical smog formation in urban or marine environments.

Specialty Solvent for High-Temperature or Controlled Evaporation Processes

For industrial applications requiring a non-polar, hydrocarbon solvent with a volatility profile intermediate between common light aliphatics and heavier mineral spirits, 1,3,5-trimethylcyclohexane offers a precisely defined set of physical properties. Its boiling point (139.5-140°C) is 38.5°C higher than methylcyclohexane and its vapor pressure at 25°C (8.0 mmHg) is 5.1 times lower [6]. This lower volatility translates to a slower evaporation rate and a higher flash point (19°C) compared to methylcyclohexane (flash point -3°C), which can be a critical safety and process control advantage in applications such as high-temperature cleaning, precision coating formulations, or as a reaction medium for slower-kinetic syntheses . The inability to simply replace it with a more volatile analog ensures process consistency and safety compliance.

Stereochemical Reference Standard and Conformational Analysis Studies

The cis,cis-1,3,5-trimethylcyclohexane isomer (CAS 1795-27-3) possesses a unique all-equatorial conformation that minimizes steric strain and serves as a textbook example of stereoelectronic principles [7]. This makes it a valuable reference compound for calibrating computational chemistry methods (e.g., molecular mechanics force fields, DFT functionals) for predicting conformational energies, and for experimental studies using techniques like NMR spectroscopy or gas-phase electron diffraction [7]. The defined stereochemistry (three stereocenters, all 'cis') provides a rigid, symmetric scaffold that is distinct from the complex mixture of isomers present in other trimethylcyclohexane sources, such as the mixed isomers of 1,2,4-trimethylcyclohexane [8].

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